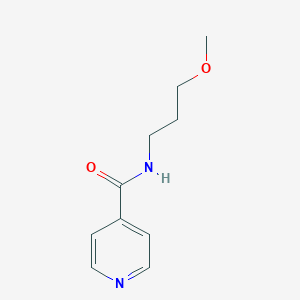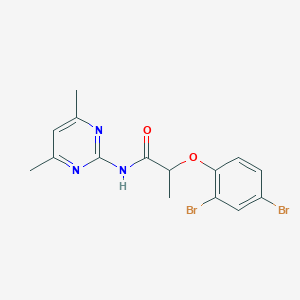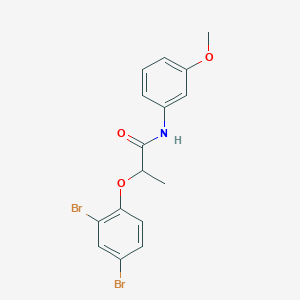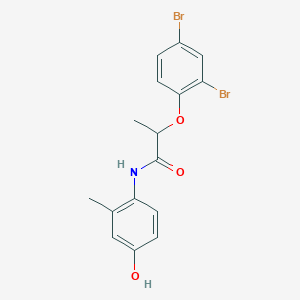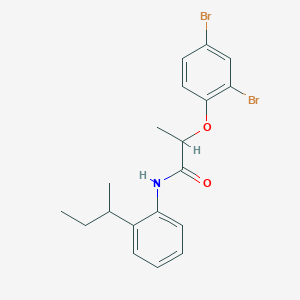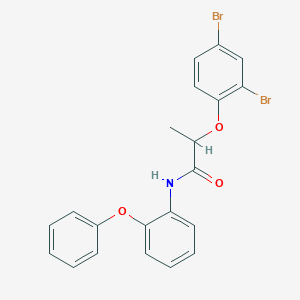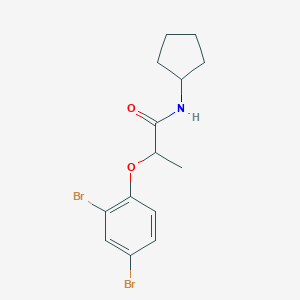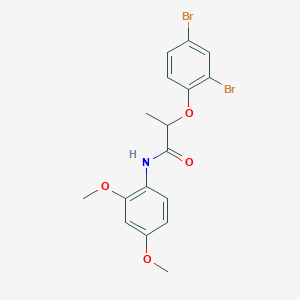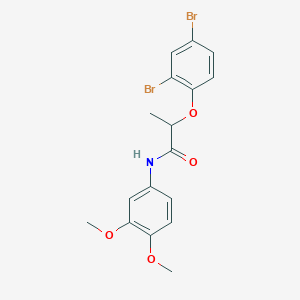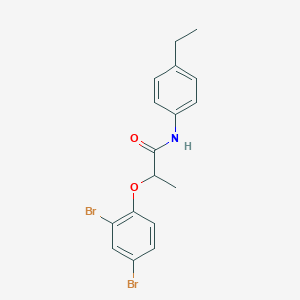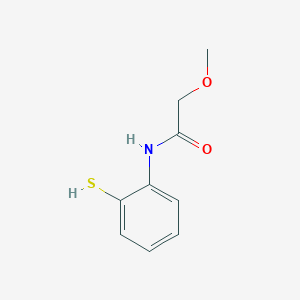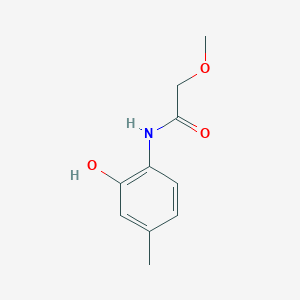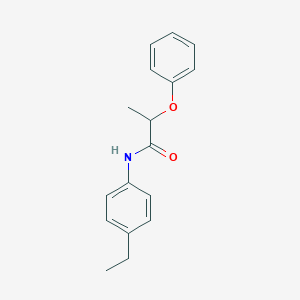
N-(4-ethylphenyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-phenoxypropanamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPA is a white crystalline solid that is soluble in organic solvents and is synthesized through a specific chemical process.
Wirkmechanismus
The mechanism of action of EPPA is not fully understood, but it is believed to involve the inhibition of certain enzymes in the pests that it targets. EPPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in pests. This inhibition leads to the accumulation of acetylcholine in the nervous system, which ultimately leads to the death of the pests.
Biochemical and Physiological Effects
EPPA has been shown to have various biochemical and physiological effects on pests. Studies have shown that EPPA can cause the inhibition of certain enzymes, such as acetylcholinesterase, which can ultimately lead to the death of the pests. EPPA has also been shown to have effects on the nervous system, leading to the accumulation of acetylcholine and ultimately the death of the pests.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using EPPA in lab experiments is its ability to inhibit the growth of certain pests, making it a useful tool for studying the effects of pests on various organisms. Additionally, EPPA is relatively easy to synthesize and is readily available, making it a cost-effective reagent for use in lab experiments. However, one of the limitations of using EPPA is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of EPPA. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to fully understand the mechanism of action of EPPA and its potential applications in various fields. Finally, studies could be conducted to investigate the potential use of EPPA as a pesticide or in other agricultural applications.
Conclusion
In conclusion, N-(4-ethylphenyl)-2-phenoxypropanamide, or EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPA is synthesized through a well-established process and has been extensively studied for its potential applications in organic synthesis and as a pesticide. EPPA has been shown to have various biochemical and physiological effects on pests and has advantages and limitations for use in lab experiments. Finally, there are several future directions for the study of EPPA, including the optimization of the synthesis method and the investigation of its potential use in various fields.
Synthesemethoden
EPPA is synthesized through a multistep process that involves the reaction of 4-ethylphenol with epichlorohydrin to form 4-(2-chloroethyl)phenol. The 4-(2-chloroethyl)phenol is then reacted with sodium phenoxyacetate to form the final product, N-(4-ethylphenyl)-2-phenoxypropanamide. The synthesis method is a well-established process that has been optimized to produce high yields of EPPA.
Wissenschaftliche Forschungsanwendungen
EPPA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of EPPA is in the field of organic synthesis, where it is used as a reagent for the synthesis of various organic compounds. EPPA has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14-9-11-15(12-10-14)18-17(19)13(2)20-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
AYCXBSRFBPSGAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)
